molecular formula C6H8N2O2 B8601810 Dimiracetam, (R)- CAS No. 151062-30-5

Dimiracetam, (R)-

Cat. No. B8601810
Key on ui cas rn: 151062-30-5
M. Wt: 140.14 g/mol
InChI Key: XTXXOHPHLNROBN-SCSAIBSYSA-N
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Patent
US05053422

Procedure details

To a suspension of 10% palladium on charcoal (11.6 g) in water (60 ml), a solution of ethyl 3-benzyl-5-oxo-2-imidazolidinepropanoate (58 g, 0.2mol) and ammonium formate (52.9 g, 0.84 mol) in methanol (580 ml) were added. The mixture was refluxed under nitrogen for 1 hour. After cooling to 40° C., 32% ammonia (145 ml) was added and the temperature was maintained between 40 and 50° C. for 1.5 hours. After cooling to room temperature, the catalyst was removed by filtration and the solution was evaporated to dryness. The residue was diluted with water (700 ml) and stirred in the presence of ion exchange resins Amberlite IR 120 H (200 ml) and Amberlite IRA 68 (200 ml) for 1.5 hours. The resins were filtered off and washed with water (600 ml). The clear solution was evaporated under vacuum at 60° C. to afford an oil which was dried by azeotropic distillation with ethanol. The resulting residue was triturated with acetone (75 ml) to afford 19.7 g (67%) of the title compound as a white solid, m.p. 154°-157° C.
Name
ethyl 3-benzyl-5-oxo-2-imidazolidinepropanoate
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
52.9 g
Type
reactant
Reaction Step One
Quantity
580 mL
Type
solvent
Reaction Step One
Quantity
145 mL
Type
reactant
Reaction Step Two
Quantity
11.6 g
Type
catalyst
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
67%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:12][C:11](=[O:13])[NH:10][CH:9]1[CH2:14][CH2:15][C:16]([O:18]CC)=O)C1C=CC=CC=1.C([O-])=O.[NH4+].N>[Pd].O.CO>[O:13]=[C:11]1[CH2:12][N:8]2[C:16](=[O:18])[CH2:15][CH2:14][CH:9]2[NH:10]1 |f:1.2|

Inputs

Step One
Name
ethyl 3-benzyl-5-oxo-2-imidazolidinepropanoate
Quantity
58 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(NC(C1)=O)CCC(=O)OCC
Name
Quantity
52.9 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
580 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
145 mL
Type
reactant
Smiles
N
Step Three
Name
Quantity
11.6 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirred in the presence of ion exchange resins Amberlite IR 120 H (200 ml) and Amberlite IRA 68 (200 ml) for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed under nitrogen for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was maintained between 40 and 50° C. for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solution was evaporated to dryness
ADDITION
Type
ADDITION
Details
The residue was diluted with water (700 ml)
FILTRATION
Type
FILTRATION
Details
The resins were filtered off
WASH
Type
WASH
Details
washed with water (600 ml)
CUSTOM
Type
CUSTOM
Details
The clear solution was evaporated under vacuum at 60° C.
CUSTOM
Type
CUSTOM
Details
to afford an oil which
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried by azeotropic distillation with ethanol
CUSTOM
Type
CUSTOM
Details
The resulting residue was triturated with acetone (75 ml)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
O=C1NC2N(C1)C(CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 19.7 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 70.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05053422

Procedure details

To a suspension of 10% palladium on charcoal (11.6 g) in water (60 ml), a solution of ethyl 3-benzyl-5-oxo-2-imidazolidinepropanoate (58 g, 0.2mol) and ammonium formate (52.9 g, 0.84 mol) in methanol (580 ml) were added. The mixture was refluxed under nitrogen for 1 hour. After cooling to 40° C., 32% ammonia (145 ml) was added and the temperature was maintained between 40 and 50° C. for 1.5 hours. After cooling to room temperature, the catalyst was removed by filtration and the solution was evaporated to dryness. The residue was diluted with water (700 ml) and stirred in the presence of ion exchange resins Amberlite IR 120 H (200 ml) and Amberlite IRA 68 (200 ml) for 1.5 hours. The resins were filtered off and washed with water (600 ml). The clear solution was evaporated under vacuum at 60° C. to afford an oil which was dried by azeotropic distillation with ethanol. The resulting residue was triturated with acetone (75 ml) to afford 19.7 g (67%) of the title compound as a white solid, m.p. 154°-157° C.
Name
ethyl 3-benzyl-5-oxo-2-imidazolidinepropanoate
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
52.9 g
Type
reactant
Reaction Step One
Quantity
580 mL
Type
solvent
Reaction Step One
Quantity
145 mL
Type
reactant
Reaction Step Two
Quantity
11.6 g
Type
catalyst
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
67%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:12][C:11](=[O:13])[NH:10][CH:9]1[CH2:14][CH2:15][C:16]([O:18]CC)=O)C1C=CC=CC=1.C([O-])=O.[NH4+].N>[Pd].O.CO>[O:13]=[C:11]1[CH2:12][N:8]2[C:16](=[O:18])[CH2:15][CH2:14][CH:9]2[NH:10]1 |f:1.2|

Inputs

Step One
Name
ethyl 3-benzyl-5-oxo-2-imidazolidinepropanoate
Quantity
58 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(NC(C1)=O)CCC(=O)OCC
Name
Quantity
52.9 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
580 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
145 mL
Type
reactant
Smiles
N
Step Three
Name
Quantity
11.6 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirred in the presence of ion exchange resins Amberlite IR 120 H (200 ml) and Amberlite IRA 68 (200 ml) for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed under nitrogen for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was maintained between 40 and 50° C. for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solution was evaporated to dryness
ADDITION
Type
ADDITION
Details
The residue was diluted with water (700 ml)
FILTRATION
Type
FILTRATION
Details
The resins were filtered off
WASH
Type
WASH
Details
washed with water (600 ml)
CUSTOM
Type
CUSTOM
Details
The clear solution was evaporated under vacuum at 60° C.
CUSTOM
Type
CUSTOM
Details
to afford an oil which
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried by azeotropic distillation with ethanol
CUSTOM
Type
CUSTOM
Details
The resulting residue was triturated with acetone (75 ml)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
O=C1NC2N(C1)C(CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 19.7 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 70.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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